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Z-Gly-gly-ser-OH

Cat. No.: B12277619
M. Wt: 353.33 g/mol
InChI Key: KYTIRPLRFNXNAU-UHFFFAOYSA-N
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Description

Contextualization of Z-Gly-gly-ser-OH as a Z-Protected Tripeptide in Academic Research

This compound is chemically defined as a tripeptide composed of the amino acid sequence Glycyl-glycyl-serine, wherein the N-terminal amino group is protected by a benzyloxycarbonyl (Z) group. The structure consists of two glycine (B1666218) residues, which provide significant conformational flexibility, and a C-terminal serine residue, which features a reactive primary hydroxyl (-CH₂OH) group. This terminal serine is a site of interest for potential modifications and interactions.

In academic research, this compound is primarily recognized as a synthetic intermediate. Its protected N-terminus prevents unwanted polymerization during the step-wise synthesis of larger, more complex peptides. ucalgary.cawikipedia.org The presence of the Z-group allows for its use in solution-phase synthesis strategies, a classical method that remains important for large-scale peptide production. wikipedia.orgpeptide.com The free carboxylic acid (-OH) at the C-terminus allows for its coupling to other amino acids or resin supports, making it a versatile building block.

The Gly-Ser motif is common in protein structures, often found in flexible linker regions that connect different protein domains. nih.gov Therefore, a protected fragment like this compound can be used in studies aimed at mimicking or investigating the properties of these linker regions or as a substrate in enzymatic assays.

Fundamental Role of Z-Protected Peptides in Biochemical and Synthetic Investigations

The use of protecting groups is a cornerstone of peptide synthesis, preventing uncontrolled reactions between the functional groups of amino acids. ucalgary.cabiosynth.com The benzyloxycarbonyl (Z or Cbz) group is one of the historically significant and widely used protecting groups for the α-amino group of amino acids. peptide.comnbinno.com Its primary role is to act as a temporary mask, allowing chemists to dictate the precise sequence of amino acid coupling. nbinno.com

Key Roles of Z-Protected Peptides:

Controlled Synthesis: By protecting the N-terminus, the Z-group ensures that during a coupling reaction, only the C-terminal carboxylic acid of the protected peptide reacts with the N-terminal amine of the next amino acid in the sequence. ucalgary.ca This prevents self-condensation and the formation of incorrect peptide sequences. wikipedia.org

Orthogonality: The Z-group is stable under various conditions but can be selectively removed, typically by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. This property of "orthogonality" means it can be removed without disturbing other protecting groups on the peptide, which is crucial for complex syntheses. peptide.com

Fragment Condensation: Z-protected peptide fragments can be synthesized and purified separately and then joined together to create a larger polypeptide. This "fragment condensation" approach is particularly useful for producing large proteins or for improving the solubility of difficult sequences.

In biochemical studies, Z-protected peptides can serve as specific enzyme substrates or inhibitors. The Z-group can influence binding to an enzyme's active site. For instance, related Z-protected amino acids have been studied as inhibitors of enzymes like prolidase. nbinno.com

Overview of Research Paradigms and Methodologies Applied to this compound and Related Constructs

The study and application of this compound and similar protected peptides involve a well-established set of research methodologies rooted in organic chemistry and biochemistry.

Synthesis and Purification: The synthesis of this compound is typically achieved through solution-phase peptide synthesis. The general procedure involves a stepwise approach:

N-Protection: The first amino acid (Glycine) is protected with the Z-group.

Coupling: The Z-protected glycine is activated and coupled to the next amino acid (Glycine). This is repeated for the serine residue. Common coupling reagents include carbodiimides (like DCC or DIC) often used with additives like HOBt to improve efficiency and reduce side reactions. google.com

Purification: After synthesis, the product is purified to remove unreacted starting materials and side products. Common techniques include recrystallization and column chromatography.

While solid-phase peptide synthesis (SPPS) is more common for routine peptide production, solution-phase methods are valuable for producing specific fragments like this compound, especially on a larger scale. wikipedia.orgpacific.edu

Characterization and Analysis: Once synthesized and purified, the identity and purity of the compound are confirmed using a suite of analytical techniques.

Analytical TechniquePurpose in Characterization of this compound
Mass Spectrometry (MS) Confirms the molecular weight of the tripeptide, verifying its successful synthesis.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, confirming the connectivity of the atoms and the presence of the Z-group and the specific amino acid residues.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound. It is often used with a UV detector that can easily detect the aromatic Z-group. mol-scientific.com
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the characteristic functional groups present, such as the amide bonds, the carbamate (B1207046) of the Z-group, and the hydroxyl and carboxyl groups. mdpi.com

Research Applications: In research, this compound can be employed in various paradigms:

Substrate for Enzymatic Studies: It can be used to study the activity of proteases or peptidases that recognize the Gly-Gly-Ser sequence.

Post-Translational Modification Studies: The serine residue's hydroxyl group is a target for enzymes that perform phosphorylation (kinases) or glycosylation. The protected peptide can be used to investigate the specificity and kinetics of these enzymes.

Fragment for Convergent Synthesis: It serves as a ready-to-use building block for the synthesis of larger peptides where the Gly-Gly-Ser sequence is required. google.com

Compound Information Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O7 B12277619 Z-Gly-gly-ser-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

IUPAC Name

3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23)

InChI Key

KYTIRPLRFNXNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Derivatization of Z Gly Gly Ser Oh

Optimized Solution-Phase Peptide Synthesis Strategies for Z-Gly-gly-ser-OH

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, remains a powerful strategy for producing specific peptide sequences, including this compound, with high purity and on a larger scale. libretexts.org The classical approach involves the stepwise coupling of protected amino acids.

The synthesis can proceed by assembling the peptide chain from the C-terminus to the N-terminus. An optimized strategy would involve:

Protection of Serine: The synthesis begins with serine. Its carboxylic acid is protected as a methyl or benzyl (B1604629) ester to prevent it from reacting during the coupling steps. The serine hydroxyl group is typically protected with a tert-butyl (tBu) group to avoid side reactions.

First Coupling: The resulting H-Ser(tBu)-OR is coupled with Fmoc-Gly-OH or Boc-Gly-OH using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

Deprotection and Second Coupling: The temporary N-terminal protecting group (Fmoc or Boc) is removed. The resulting dipeptide, H-Gly-Ser(tBu)-OR, is then coupled with another molecule of Fmoc-Gly-OH or Boc-Gly-OH.

Final N-terminal Modification: After the tripeptide backbone is assembled, the final N-terminal protecting group is removed. The free amino group of Gly-Gly-Ser(tBu)-OR is then reacted with benzyl chloroformate to introduce the carbobenzoxy (Z) group.

Final Deprotection: The final step involves the removal of the C-terminal ester and the serine side-chain protecting group. For instance, a benzyl ester can be removed via catalytic hydrogenolysis, a process that can simultaneously remove the Z-group if not carefully controlled, or via mild saponification. libretexts.org The acid-labile tBu group is removed by treatment with an acid like trifluoroacetic acid (TFA). libretexts.org

A key advantage of solution-phase synthesis is that intermediates can be purified at each step, ensuring the final product is of high quality.

Table 1: Key Reagents in Solution-Phase Synthesis of this compound

Step Reagent/Protecting Group Purpose
N-terminal Protection Carbobenzoxy (Z) group Final, stable protection of the N-terminus. nih.gov
Temporary N-terminal Protection Fmoc or Boc group Protects the alpha-amino group during coupling; removed after each cycle. libretexts.orgnih.gov
C-terminal Protection Methyl (Me) or Benzyl (Bzl) ester Protects the carboxylic acid of serine during synthesis. libretexts.org
Serine Side-Chain Protection tert-Butyl (tBu) group Prevents side reactions at the hydroxyl group of serine. google.com
Coupling Agent DCC or EDC, often with HOBt Facilitates the formation of the amide (peptide) bond. libretexts.org

Advanced Solid-Phase Peptide Synthesis Techniques for this compound Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a more streamlined and automated approach for synthesizing peptides and their analogs. peptide.com For analogs of this compound, where the core sequence is modified, SPPS is particularly efficient.

The standard Fmoc/tBu strategy is commonly employed:

Resin Attachment: The synthesis begins by anchoring the C-terminal amino acid, Fmoc-Ser(tBu)-OH, to a solid support (resin). The choice of resin and linker is critical as it determines the conditions for the final cleavage of the peptide, allowing for the generation of a C-terminal carboxylic acid. nih.gov

Iterative Cycles: The synthesis proceeds with repetitive cycles of Fmoc-deprotection using a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid (Fmoc-Gly-OH). peptide.com Excess reagents are easily removed by washing the resin.

Handling Glycine (B1666218) Sequences: Glycine-rich sequences can be prone to aggregation. To mitigate this, specialized techniques are used. One approach is the use of pseudoproline dipeptides, such as Fmoc-Gly-Ser(ψMe,Mepro)-OH, which introduce a temporary kink in the peptide backbone to disrupt intermolecular hydrogen bonding and improve solvation. sigmaaldrich.com Another method involves using pre-formed dipeptide units like Fmoc-Gly-Gly-OH to speed up the synthesis and potentially reduce side reactions. google.com

N-terminal Capping and Cleavage: After the final glycine is added and its Fmoc group removed, the Z-group can be introduced by reacting the resin-bound peptide with benzyl chloroformate. Finally, the peptide is cleaved from the resin and the side-chain protecting groups (like tBu on serine) are removed simultaneously, typically using a strong acid cocktail containing TFA.

Table 2: Comparison of Common Resins for SPPS of Peptide Acids

Resin Type Linker Cleavage Condition Advantages
Wang Resin p-alkoxybenzyl alcohol High concentration of TFA Standard, widely used for Fmoc-SPPS of peptide acids.
2-Chlorotrityl chloride (2-CTC) Resin Trityl Very mild acid (e.g., 1-5% TFA in DCM) Allows for the synthesis of fully protected peptide fragments; suppresses racemization.

Chemoenzymatic Approaches for Selective Bond Formation and Cleavage in this compound Synthesis

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. For a peptide like this compound, enzymes can offer mild reaction conditions and high regioselectivity, often eliminating the need for extensive protecting group strategies. rsc.org

Papain, a cysteine protease, has been shown to catalyze the polymerization of amino acid esters, such as l-serine (B559523) ethyl ester (Ser-OEt), in aqueous media without the need for protecting the hydroxyl side chain. nih.govacs.org This principle can be adapted for the synthesis of this compound. A potential strategy could involve the papain-catalyzed coupling of a dipeptide ester, like Z-Gly-Gly-OEt, with serine or a serine ester. The enzymatic reaction favors aminolysis (peptide bond formation) over hydrolysis, especially at high substrate concentrations. oup.com

Another powerful chemoenzymatic route involves the use of glycosyltransferases. These enzymes can selectively add sugar moieties to the serine residue of the peptide, a process that is extremely challenging to control through purely chemical means. nih.govoup.com This approach is more relevant to the derivatization of the peptide (discussed in 2.4) but highlights the power of enzymes in modifying the Ser residue.

Table 3: Enzymes in Peptide Synthesis and Modification

Enzyme Type Reaction Catalyzed Application for this compound
Papain Protease Peptide bond formation from amino acid esters. nih.gov Selective coupling of peptide fragments, e.g., Z-Gly-Gly-OEt + Ser-OH.
Thermolysin Protease Peptide bond formation (ligation). Ligation of protected peptide fragments under neutral pH.

Regioselective Derivatization of this compound for Functional Probes and Conjugates

The structure of this compound provides three primary sites for regioselective derivatization to create functional probes for biological research: the C-terminal carboxyl group, the N-terminus (after Z-group removal), and the serine hydroxyl side chain.

C-Terminal Conjugation: The carboxylic acid at the C-terminus can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with primary amines on other molecules. nih.gov This allows for the conjugation of fluorescent dyes, biotin (B1667282) for affinity purification, or other reporter groups.

Serine Side-Chain Modification: The hydroxyl group of serine is a prime target for modification. A highly specific method is enzymatic glycosylation, where glycosyltransferases can build complex and well-defined glycan structures on the serine residue. rsc.orgnih.gov This creates synthetic glycopeptides that are invaluable for studying the roles of protein glycosylation in cell signaling, immunology, and disease. rsc.orgnih.gov

Functional Linkers: The Gly-Gly-Ser sequence itself is often used as a flexible and hydrophilic linker in the design of fusion proteins and other complex biomolecules. nih.govacs.org By derivatizing this compound, it can be used as a building block to connect two different molecular entities, such as a targeting moiety and a therapeutic agent, creating sophisticated bioconjugates. rsc.org For instance, the peptide could be equipped with orthogonal reactive handles, like an azide, for "click" chemistry, enabling its efficient conjugation to alkyne-modified molecules. biorxiv.org

Table 4: Derivatization Strategies for Functional Probes

Target Site Modification Functional Probe/Conjugate Application
C-terminus (-COOH) Amidation with a fluorescent dye-amine Fluorescently-labeled peptide Tracking peptide uptake or localization in cells.
C-terminus (-COOH) Amidation with biotin-amine Biotinylated peptide Affinity-based pulldown assays to identify binding partners.
Serine Side Chain (-OH) Enzymatic glycosylation Synthetic glycopeptide Studying glycan-protein interactions; vaccine development. nih.govnih.gov
N-terminus (after Z-group removal) Acylation with a lipid Lipopeptide Enhancing membrane association or cellular uptake.

Advanced Conformational Analysis and Structural Elucidation of Z Gly Gly Ser Oh

Gas-Phase Conformational Preferences and Intramolecular Hydrogen Bonding Networks in Z-Gly-gly-ser-OH

In the isolated environment of the gas phase, the conformational landscape of this compound is dictated primarily by intramolecular forces, free from the influence of solvent molecules. Intramolecular hydrogen bonds (IHBs) are the dominant stabilizing interactions that define the peptide's secondary structure. nih.gov Studies on related Z-capped glycine (B1666218) peptides, such as Z-(Gly)n-OH, have shown that these molecules adopt specific, folded conformations to maximize the number of IHBs. researchgate.net

For this compound, a network of hydrogen bonds is expected, involving the amide N-H groups as donors and the carbonyl C=O groups (of the Z-group, peptide backbone, and C-terminus) and the serine hydroxyl group as acceptors. These interactions lead to the formation of cyclic structures, often described by the number of atoms in the hydrogen-bonded ring (C_n). Common motifs found in similar flexible peptides include C7 (γ-turn), C10 (β-turn), C11, C14, and C16 rings. researchgate.net For a tripeptide like this compound, a likely conformation is a looped structure analogous to the C11/C7/C7 structure observed for Z-(Gly)3-OH, which forms a full loop of the glycine chain. researchgate.net The presence of the serine residue introduces the possibility of additional hydrogen bonds involving its side-chain hydroxyl group, which can further stabilize folded conformations. In the gas phase, non-zwitterionic forms are energetically preferred over zwitterionic structures. mdpi.comresearchgate.net

Hydrogen Bond TypeDonorAcceptorResulting Structure/MotifTypical Ring Size
N-H···O=CAmide N-HCarbonyl OxygenTurns, Helices, Extended StrandsC7, C10, C11, C14, C16
N-H···O-HAmide N-HSerine Hydroxyl OxygenSide-chain to Backbone InteractionVariable
O-H···O=CSerine Hydroxyl HCarbonyl OxygenSide-chain to Backbone InteractionVariable
N-H···πAmide N-HZ-group Phenyl RingStabilization of Folded StructuresN/A

Application of Density Functional Theory (DFT) and Molecular Dynamics Simulations for this compound Conformers

Computational chemistry provides powerful tools for exploring the potential energy surface and dynamic behavior of peptides like this compound. Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the geometries and relative energies of different conformers with high accuracy. nih.govnih.gov By comparing the calculated properties, such as vibrational frequencies, with experimental spectroscopic data, DFT allows for the confident assignment of observed structures. researchgate.net For Z-capped peptides, hybrid meta-GGA functionals like M05-2X with a basis set such as 6-31+G(d) have been shown to provide reliable predictions of their structures and infrared spectra. researchgate.net

Molecular Dynamics (MD) simulations complement the static picture provided by DFT by introducing temperature and time, allowing the exploration of the peptide's conformational dynamics. mdpi.com MD studies on similar peptides have revealed a landscape of low-energy conformations connected by low energy barriers, indicating significant conformational flexibility. nih.gov For this compound, MD simulations can map the transitions between different folded and extended states, identify the most populated conformational families (such as those containing γ-turns and type II β-turns), and quantify the stability of specific intramolecular hydrogen bonds over time. nih.govnih.gov

Computational MethodPrimary Application for this compoundKey Information Obtained
Density Functional Theory (DFT)Geometry optimization and energy calculation of conformersRelative stabilities, optimized bond lengths/angles, predicted IR/UV spectra
Molecular Dynamics (MD)Simulation of peptide motion over timeConformational flexibility, identification of stable and transient structures, hydrogen bond dynamics
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron densityCharacterization and strength of intramolecular hydrogen bonds

Spectroscopic Characterization (IR, UV, NMR) for Elucidating this compound Structure

Experimental spectroscopy provides the data necessary to validate and refine the structural models derived from computational methods. Each technique probes different aspects of the peptide's molecular structure.

Infrared (IR) Spectroscopy : In the gas phase, conformation-specific IR spectra can be obtained using double-resonance techniques like Resonant Ion-Dip Infrared Spectroscopy (RIDIRS). researchgate.net The frequencies of the N-H and O-H stretch vibrations are particularly sensitive to their involvement in hydrogen bonding. A free, non-bonded N-H stretch appears at a higher frequency (e.g., ~3450-3490 cm⁻¹) compared to an N-H group acting as a hydrogen bond donor, which results in a red-shifted, lower frequency peak. By comparing the experimental IR spectrum with DFT-calculated harmonic frequencies for various conformers, a definitive structural assignment can be made. researchgate.net

Ultraviolet (UV) Spectroscopy : The benzyloxycarbonyl (Z) group at the N-terminus serves as a convenient chromophore for UV spectroscopy. Techniques such as Resonant Two-Photon Ionization (R2PI) can distinguish between different conformers, as the local environment of the phenyl ring in each conformer slightly alters its electronic transition energy, leading to shifts in the UV spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, NMR is the premier technique for structural elucidation. acs.org Information on the peptide's conformation is encoded in various NMR parameters, including chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants. diva-portal.org For instance, NOEs provide information about through-space proximity between protons, helping to identify folded structures, while coupling constants are related to dihedral angles along the peptide backbone. The complexity of NMR spectra, however, often requires advanced multi-dimensional techniques for full interpretation. acs.orgnih.gov

Spectroscopic TechniqueStructural Information ProbedExample Observable for this compound
Infrared (IR) SpectroscopyVibrational modes, hydrogen bondingRed-shift in N-H and O-H stretch frequencies indicating H-bond formation
Ultraviolet (UV) SpectroscopyElectronic transitions of the chromophore (Z-group)Conformer-specific shifts in the S0-S1 transition energy
Nuclear Magnetic Resonance (NMR)3D structure in solution, connectivity, dihedral anglesChemical shifts, nuclear Overhauser effects (NOEs), 3J-coupling constants

Analysis of Glycine and Serine Residues' Contribution to Peptide Secondary Structures, Including Turns and Helices

The amino acid sequence of a peptide is the primary determinant of its secondary structure. The Gly-Gly-Ser sequence in this compound has specific propensities that favor particular structural motifs.

Glycine (Gly) : As the smallest amino acid with only a hydrogen atom for a side chain, glycine possesses exceptional conformational flexibility. letstalkacademy.com This allows it to adopt backbone dihedral angles (φ, ψ) in regions of the Ramachandran plot that are sterically forbidden for all other amino acids. nih.gov While often considered a "helix breaker" in the context of α-helices in globular proteins, this flexibility makes glycine a highly preferred residue in turn structures, particularly β-turns. wikipedia.orgnih.gov Its presence facilitates the sharp chain reversals required in these motifs. letstalkacademy.com

Serine (Ser) : Serine is a small, polar amino acid that is also frequently found in turns. letstalkacademy.complos.org Its side-chain hydroxyl group is capable of forming hydrogen bonds with the peptide backbone, which can stabilize turn conformations. plos.org Specifically, serine is often found at positions in Type I and Type II' β-turns where it can satisfy specific hydrogen bonding patterns. plos.org

The combination of two adjacent, flexible glycine residues followed by a turn-promoting serine residue strongly suggests that this compound has a high propensity to form compact, turn-like structures rather than extended or stable helical conformations. letstalkacademy.comnih.gov While glycine can be found in transmembrane helices where it aids in helix packing, in a short, soluble peptide, its helix-breaking properties are more likely to dominate. nih.govnih.gov The peptide is a candidate for forming β-turn helices, which are stabilized by repeating β-turn motifs. nih.gov

Amino Acid ResidueKey Structural PropertyFavored Secondary Structure MotifRole in this compound Structure
Glycine (Gly)High conformational flexibility (small side chain)β-turns, LoopsEnables sharp chain reversals, facilitates folding into compact structures
Serine (Ser)Polar side chain capable of H-bondingβ-turnsStabilizes turn structures via side-chain-backbone hydrogen bonds

Investigation of Hydration Structures and Solvent Effects on this compound Conformation

When dissolved in a solvent like water, the conformation of this compound is influenced by both intramolecular forces and interactions with the surrounding solvent molecules. Water molecules can form hydrogen bonds with the peptide's polar groups, including the backbone amides and carbonyls, the terminal carboxylate, and the serine hydroxyl group, creating a dynamic hydration shell. researchgate.netmdpi.com

These solute-solvent interactions compete with the intramolecular hydrogen bonds that dominate the gas-phase structure. Consequently, the conformational equilibrium can shift significantly in solution compared to the gas phase. For instance, conformations with exposed polar groups that can be solvated by water may become more stable. Furthermore, the high polarity of water strongly stabilizes zwitterionic forms, where the C-terminal carboxylic acid is deprotonated (COO⁻) and an N-terminal amine would be protonated (NH₃⁺). mdpi.comresearchgate.net Although the N-terminus of this compound is protected, the C-terminus can exist as a carboxylate, altering the electrostatic interactions within the molecule. The hydration structure around the Gly-Ser portion of the peptide likely involves hydrogen-bonded water chains that can facilitate proton transport and mediate interactions. researchgate.net

Peptide GroupInteraction with WaterEffect on Conformation
Amide N-HHydrogen bond donorCompetes with intramolecular H-bonds, stabilizes extended conformations
Carbonyl C=OHydrogen bond acceptorCompetes with intramolecular H-bonds, stabilizes extended conformations
Serine -OHHydrogen bond donor and acceptorStabilizes local hydration structure
Terminal -COOH / -COO⁻Hydrogen bond donor and acceptorStabilizes zwitterionic form, influences overall charge and solubility
Z-group (Phenyl)Hydrophobic interactionOrients to minimize disruption of water's H-bond network

Biological Activities and Research Applications of Z Gly Gly Ser Oh in Vitro Focus

Z-Gly-gly-ser-OH as a Research Tool in Fundamental Peptide Chemistry and Biochemistry

The defined structure of this compound makes it an excellent tool for fundamental research, particularly in studies of peptide structure, function, and enzyme-substrate interactions.

The Gly-Gly-Ser sequence serves as a model substrate for studying the kinetics and specificity of enzymatic cleavage. As mentioned, proteases like Ulp1 and GlySERIAS recognize and cleave within or adjacent to this motif. google.comgenovis.com This allows researchers to use peptides like this compound as standardized substrates to measure enzyme activity, determine kinetic parameters (kcat/Km), and screen for enzyme inhibitors.

Fungal polyglycine hydrolases have been shown to cleave Gly-Gly peptide bonds within a larger glycine-rich linker region of plant chitinases that also contains serine residues. nih.gov The use of defined peptide substrates allows for detailed analysis of cleavage patterns, revealing how enzymes can exhibit selectivity for specific bonds within a seemingly homogenous polyglycine sequence. nih.gov

Moreover, the inherent flexibility of glycine-serine linkers has been quantitatively studied using techniques like Förster resonance energy transfer (FRET). acs.org By placing fluorescent proteins on either side of a (Gly-Gly-Ser)n linker, researchers can measure the conformational dynamics of the peptide chain, providing insight into the physical chemistry that governs peptide bond accessibility and intra-domain interactions. acs.org

Peptides with a defined sequence are crucial for mapping the active sites of enzymes, particularly proteases. According to the Schechter and Berger model, a protease's active site is composed of a series of subsites (S4, S3, S2, S1, S1', S2', S3', S4') that each accommodate an amino acid residue (P4, P3, P2, P1, P1', P2', P3', P4') of the substrate. researchgate.net A substrate like Gly-Gly-Ser can be used to probe the preferences of the S2, S1, and S1' subsites of a given protease.

The high specificity of the Ulp1 protease for the -Gly-Gly-↓-Ser- motif is a clear example of how this peptide sequence is used to define an enzyme's specificity mechanism. google.com Research on glycine (B1666218) oxidase has also highlighted the role of specific active site residues in binding the glycine substrate. nih.gov While this enzyme acts on free glycine, the principles of substrate recognition are relevant.

Furthermore, glycine-rich loops have been identified as important components of enzyme active sites, providing the conformational flexibility needed for substrate binding and catalysis. researchgate.netbohrium.com The pepsin residue glycine-76, for instance, is part of a flexible loop near the active site, and mutating it reduces catalytic efficiency. researchgate.net A synthetic peptide like this compound can be used as a tool to study enzymes that rely on such flexible recognition motifs, helping to characterize how substrate binding induces conformational changes in the enzyme active site. libretexts.org

Design and Synthesis of Peptidomimetics Incorporating this compound Structural Elements

The tripeptide this compound, with its characteristic Gly-Gly-Ser sequence, serves as a foundational motif in the conceptual design of peptidomimetics. These engineered molecules aim to replicate the biological activity of the parent peptide while overcoming its inherent limitations, such as poor metabolic stability and low bioavailability. The design process for peptidomimetics based on this compound leverages the structural and conformational properties of its amino acid constituents to create novel molecules with enhanced therapeutic potential.

The inherent flexibility of the Gly-Gly dipeptide segment within this compound presents both opportunities and challenges in the design of peptidomimetics. nih.gov Unconstrained, this flexibility can lead to a multitude of conformations, not all of which may be biologically active. Therefore, a primary goal in designing peptidomimetics is to impose conformational constraints that lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and specificity.

Several strategies are employed to achieve this conformational control:

Backbone Modifications: Replacing one or more of the peptide bonds with more rigid structures is a common approach. For instance, the introduction of non-natural amino acids, such as those with bulky side chains or cyclic structures, can restrict the rotational freedom of the peptide backbone. In the context of the Gly-Gly-Ser sequence, a glycine residue might be substituted with a more sterically hindered amino acid to reduce flexibility. nih.gov

Cyclization: The formation of a cyclic peptide by linking the N- and C-termini or through a side-chain to side-chain or side-chain to backbone linkage is a powerful method for rigidifying the peptide structure. This can lead to a more defined three-dimensional shape that mimics the bound conformation of the linear peptide.

Hydrogen Bond Surrogates: In certain secondary structures like helices, intramolecular hydrogen bonds play a crucial role in stabilization. In peptidomimetic design, these hydrogen bonds can be replaced with stable covalent linkages, known as hydrogen bond surrogates, to pre-organize the peptide into the desired conformation.

The conformational landscape of peptides and their mimics is a critical determinant of their biological activity. Studies on the impact of substituting glycine with serine in peptide sequences have shown that even subtle changes can lead to significant perturbations in local conformation and dynamics. nih.gov While glycine residues impart a high degree of flexibility, the introduction of serine can lead to more defined, albeit still flexible, structures due to the potential for side-chain interactions. nih.govnih.gov

Table 1: Conformational Effects of Glycine and Serine in Peptides

Amino AcidKey Conformational CharacteristicImplication for Peptidomimetic Design
Glycine (Gly) High flexibility due to the absence of a side chain.Can be a target for substitution with more rigid residues to control conformation.
Serine (Ser) Hydrophilic side chain capable of hydrogen bonding.Can be used to introduce specific interactions and influence local structure.

The Gly-Gly-Ser sequence, as found in this compound, is a popular choice for use as a linker or spacer in the construction of bioconjugated molecules and research probes. nih.govnih.gov These linkers are used to connect two or more molecular entities, such as a protein and a drug molecule, or a fluorescent dye and a targeting peptide. The primary role of the linker is to provide sufficient spatial separation between the conjugated moieties to ensure that they can function independently without steric hindrance.

The desirable properties of Gly-Ser-based linkers, and by extension, motifs derived from this compound, include:

Flexibility: The high conformational freedom of glycine-rich sequences allows the connected molecules to orient themselves optimally for interaction with their respective targets. nih.gov

Resistance to Proteolysis: While peptides are generally susceptible to degradation by proteases, short and flexible linkers composed of simple amino acids like glycine and serine can exhibit a degree of resistance to enzymatic cleavage.

The synthesis of bioconjugates incorporating a this compound-like motif would typically involve standard peptide coupling techniques. The Z-protecting group on the N-terminus and the free carboxylic acid at the C-terminus provide convenient handles for chemical modification and conjugation to other molecules. For example, the carboxylic acid could be activated for reaction with an amino group on a target protein, while the N-terminal protecting group could be removed to allow for further elaboration of the peptide chain or conjugation to another molecule.

The development of research probes often involves the attachment of a reporter group, such as a fluorescent dye or a radioactive isotope, to a biologically active molecule. A this compound-derived linker could be used to attach such a reporter group to a targeting moiety, enabling the visualization and tracking of the molecule in biological systems. For instance, a fluorogenic probe could be designed where the fluorescence is quenched until the probe binds to its target, with the Gly-Gly-Ser linker providing the necessary flexibility for the quenching and binding events to occur efficiently.

Table 2: Applications of Gly-Ser Linkers in Bioconjugation

ApplicationFunction of Gly-Ser LinkerExample
Fusion Proteins Connects different protein domains while allowing them to fold and function independently.Single-chain variable fragments (scFvs) in which the heavy and light chains are joined by a flexible linker. nih.gov
Antibody-Drug Conjugates (ADCs) Links a cytotoxic drug to a monoclonal antibody, ensuring the drug is delivered specifically to cancer cells.The linker must be stable in circulation but cleavable upon internalization into the target cell.
Research Probes Spatially separates a reporter molecule (e.g., a fluorophore) from a targeting moiety.FRET (Förster Resonance Energy Transfer) probes where the distance between two fluorophores is modulated by a biological event. nih.gov

Future Directions and Emerging Research Avenues for Z Gly Gly Ser Oh Studies

Development of Advanced Spectroscopic Techniques for Higher Resolution Structural Characterization

A precise understanding of the three-dimensional structure and conformational dynamics of Z-Gly-gly-ser-OH is fundamental to elucidating its function and interactions. While standard techniques provide basic characterization, the development of higher-resolution spectroscopic methods is a key future direction. These advancements will enable researchers to probe subtle structural features and dynamic processes that are currently inaccessible.

Emerging techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) offer a complementary, non-destructive method that is sensitive to both the primary and secondary structures of peptides escholarship.org. This technique measures IR-active modes in the far-infrared range and can provide important structural and dynamical information, potentially capturing dynamics within a crystal lattice that other methods miss escholarship.org. Further development of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D NMR (TOCSY and NOESY), will continue to be crucial for examining secondary structure and peptide conformation in solution intertek.com. The integration of advanced mass spectrometry (MS) techniques, which are the gold standard for molecular weight determination and sequencing, will allow for more precise identification of post-translational modifications or degradation products, even in complex mixtures intertek.comresolvemass.ca.

Future research will likely focus on combining these techniques to create a more holistic picture of the peptide's structure. For instance, data from THz-TDS could complement NMR and X-ray crystallography to provide a comprehensive view of both static and dynamic structural features.

Spectroscopic Technique Information Provided Future Development Focus for this compound
Nuclear Magnetic Resonance (NMR) 3D structure in solution, dynamic interactions, conformation resolvemass.caHigher-field magnets and advanced pulse sequences for resolving subtle conformational equilibria and solvent interactions.
Mass Spectrometry (MS) Molecular weight, sequence confirmation, identification of modifications resolvemass.caIntegration with ion mobility for separation of isomers and conformers; improved fragmentation techniques for detailed structural analysis.
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet) resolvemass.caDevelopment of algorithms to deconvolve complex spectra in mixtures and to monitor structural changes in real-time.
Terahertz (THz) Spectroscopy Low-frequency vibrational modes, intermolecular interactions, crystal lattice dynamics escholarship.orgresearchgate.netApplication to study the hydration shell of this compound and its role in self-assembly and crystal packing.
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure, hydrogen bonding patterns intertek.comMicro-spectroscopy and imaging techniques to study spatial variations in peptide conformation in solid-state samples or materials.

Expansion of Computational Modeling for Predictive Understanding of this compound Behavior in Complex Environments

Computational modeling is an indispensable tool for understanding the molecular basis of peptide properties and functions researchgate.net. For this compound, expanding the use of computational methods will provide predictive insights into its behavior in diverse and complex environments, such as in solution, at interfaces, or within biological membranes. This predictive power can guide experimental design and accelerate discovery.

Future efforts will involve the use of multiscale modeling approaches, ranging from quantum mechanics (QM) to coarse-grained (CG) simulations researchgate.net. QM methods can provide highly accurate descriptions of the electronic structure and are essential for parameterizing classical force fields. All-atom molecular dynamics (MD) simulations can then be used to study the conformational landscape, solvation dynamics, and interactions with other molecules over nanosecond to microsecond timescales. For larger systems or longer timescales, CG models that group atoms into single beads can be employed to study processes like self-assembly or aggregation.

A significant challenge and area for future development is the accurate representation of the Z-protecting group and its influence on peptide backbone conformation and intermolecular interactions. The development of specific force field parameters for such non-standard groups will be crucial for achieving high predictive accuracy.

Modeling Technique Scope of Application Future Research Goal for this compound
Quantum Mechanics (QM) Electronic structure, reaction mechanisms, spectroscopic predictions.Accurate calculation of vibrational spectra to aid in the interpretation of experimental THz and IR data.
All-Atom Molecular Dynamics (MD) Conformational sampling, solvation dynamics, binding free energies.Predicting the preferred solution-phase conformation and the structure of the hydration shell around the peptide.
Coarse-Grained (CG) Modeling Self-assembly, large-scale conformational changes, membrane interactions.Simulating the early stages of aggregation or the formation of supramolecular structures in different solvent conditions.
Docking Calculations Predicting binding modes to proteins or other receptors.Identifying potential enzyme active sites that can accommodate and process this compound.

Innovative Synthetic Methodologies for Accessing More Complex Z-Peptide Architectures

The synthesis of peptides has been revolutionized by methods like solid-phase peptide synthesis (SPPS), which is highly efficient and suitable for automation mtoz-biolabs.com. However, the synthesis of more complex architectures based on the this compound scaffold requires the development of innovative methodologies. These methods aim to improve efficiency, sustainability, and the ability to incorporate unique structural motifs.

Future synthetic strategies will likely move beyond traditional linear SPPS. For instance, chemo-enzymatic peptide synthesis (CEPS) offers a scalable and more economical alternative for producing larger peptides bachem.com. This approach uses enzymes to ligate smaller, chemically synthesized peptide fragments, combining the flexibility of chemical synthesis with the specificity of enzymatic reactions. Another promising area is the development of more sustainable synthesis protocols, such as Molecular Hiving™ technology, which reduces the use of hazardous solvents and requires fewer equivalents of reagents compared to traditional SPPS bachem.com. The application of microwave-assisted SPPS can also accelerate synthesis times and improve yields, especially for difficult sequences nih.gov.

These advanced methods will enable the creation of libraries of this compound derivatives with modifications such as non-proteinogenic amino acids, macrocyclic structures, or post-translational modifications, which are important for exploring new functions and applications jst.go.jp.

Synthetic Methodology Description Potential Application for Z-Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain anchored to a solid resin support .Automation and digitalization of SPPS for high-throughput synthesis of this compound analogue libraries bachem.com.
Liquid-Phase Peptide Synthesis (LPPS) Stepwise addition of amino acids in solution; suitable for shorter peptides mtoz-biolabs.com.Scalable synthesis of this compound and its short derivatives for bulk applications.
Chemo-Enzymatic Peptide Synthesis (CEPS) Enzymatic ligation of chemically synthesized peptide fragments bachem.com.Ligation of this compound to other peptides or molecules to create larger, functional constructs.
Native Chemical Ligation (NCL) Chemoselective coupling of unprotected peptide fragments in aqueous solution nih.gov.Synthesizing larger peptides where this compound is an internal fragment.
Microwave-Assisted SPPS Use of microwave irradiation to accelerate coupling and deprotection steps nih.gov.Rapid synthesis of challenging sequences containing the this compound motif.

Broadening the Scope of Enzymatic and Substrate Profiling for this compound

Understanding the interactions of this compound with enzymes is crucial for its potential applications in biocatalysis and as a probe for enzyme activity. The benzyloxycarbonyl (Z) group mimics a peptide bond and can influence recognition by proteases. Future research should focus on systematically profiling a wide range of enzymes to identify those that can recognize, cleave, or modify this compound.

Glycosylation is a common post-translational modification that can significantly impact the stability, structure, and function of peptides and proteins mdpi.com. Investigating the potential for this compound to be a substrate for O-linking oligosaccharyltransferases (O-OTases) could open new avenues for creating novel glycopeptides nih.gov. These enzymes typically transfer glycans to serine or threonine residues nih.gov. Profiling this compound against a panel of proteases, glycosyltransferases, and other modifying enzymes will map its biochemical interaction space. This can be achieved using high-throughput screening platforms that monitor enzymatic reactions, potentially using fluorogenic assays to detect product formation acs.org.

Such studies will not only identify enzymes capable of processing this compound but also provide insights into the substrate specificity of these enzymes, particularly concerning N-terminal protecting groups.

Enzyme Class Potential Interaction with this compound Research Objective
Proteases (e.g., Trypsin, Chymotrypsin) Cleavage of peptide bonds, potentially influenced by the Z-group.To determine the stability of the peptide in the presence of common proteases and to identify proteases that can specifically remove the Z-group.
Esterases Potential cleavage of the serine side-chain ester, if modified.To explore this compound as a substrate for creating enzyme-responsive systems.
Glycosyltransferases Addition of sugar moieties to the serine hydroxyl group nih.gov.To create novel glycopeptide structures based on the this compound scaffold.
Kinases Phosphorylation of the serine hydroxyl group.To investigate the potential for enzymatic modification and its effect on the peptide's properties and interactions.
Peptide Synthetases Use of this compound as a building block for enzymatic peptide synthesis.To explore biocatalytic routes for incorporating this tripeptide into larger molecules.

Integration of this compound Research with Supramolecular Chemistry and Advanced Materials Science

The fields of supramolecular chemistry and materials science offer exciting new contexts for the application of peptides. Small peptides like this compound can act as programmable building blocks for the bottom-up construction of well-defined nanostructures and functional materials. The specific sequence and protecting group can direct self-assembly through hydrogen bonding, hydrophobic, and π-π stacking interactions.

Future research will explore the self-assembly of this compound and its derivatives into structures such as nanofibers, hydrogels, or vesicles. These materials could find applications in drug delivery, tissue engineering, and biocatalysis. The serine hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of functional units such as fluorophores, cross-linkers, or bioactive molecules.

By systematically varying the peptide sequence, concentration, solvent, and temperature, researchers can create a "phase diagram" of self-assembled structures. The integration of advanced characterization techniques, such as cryo-transmission electron microscopy and atomic force microscopy, will be essential for visualizing these nanoscale architectures. This research direction bridges the gap between fundamental peptide chemistry and applied materials science, paving the way for the development of novel peptide-based technologies.

Material Type Governing Interactions Potential Application
Hydrogels Intermolecular hydrogen bonding, chain entanglement.Scaffolds for 3D cell culture or controlled release of therapeutic agents.
Nanofibers/Nanotubes Directional hydrogen bonding leading to β-sheet formation.Templates for inorganic material synthesis, components in electronic devices.
Vesicles/Micelles Amphiphilic self-assembly of modified this compound.Nanocarriers for drug delivery or nanoreactors for catalysis.
Functional Surfaces Covalent attachment or self-assembly onto solid substrates.Creating biocompatible coatings for medical implants or biosensor surfaces.

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